molecular formula C11H12N4O3 B2715640 N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide CAS No. 1376086-76-8

N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide

Cat. No.: B2715640
CAS No.: 1376086-76-8
M. Wt: 248.242
InChI Key: NGTVKXGDKJEZLP-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanomethyl group, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide typically involves the reaction of 2-nitroaniline with a suitable cyanomethylating agent under controlled conditions. The reaction may proceed via the formation of an intermediate, which is then acylated to yield the final product. Common reagents used in this synthesis include cyanomethyl chloride and acetic anhydride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could lead to a variety of functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide: can be compared with other nitrophenyl derivatives and cyanomethyl compounds.

    This compound: can be compared with other acetamide derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-(cyanomethyl)-2-(N-methyl-2-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-14(8-11(16)13-7-6-12)9-4-2-3-5-10(9)15(17)18/h2-5H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTVKXGDKJEZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC#N)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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